molecular formula C10H12O B032356 Benzylacetone CAS No. 2550-26-7

Benzylacetone

Cat. No. B032356
CAS RN: 2550-26-7
M. Wt: 148.2 g/mol
InChI Key: AKGGYBADQZYZPD-UHFFFAOYSA-N
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Patent
US04263212

Procedure details

The reaction and analysis were carried out in the same manner as described in Example 12 except that 1.4 g of vinylmethyl ketone was used instead of methyl acrylate and the reaction time and temperature were adjusted to 7 hours and 220° C., respectively. It was confirmed that 0.433 g of benzalacetone and 0.167 g of benzylacetone were formed. The yields of benzalacetone and benzylacetone were 2970% and 1130%, respectively, based on the Rh atom. Identification of the products was performed by comparison with the standard substances with respect to the retention time in GC.
Name
vinylmethyl ketone
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.433 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C(C)=O)=C.[CH:6](=[CH:13][C:14](=[O:16])[CH3:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[CH2:6]([CH2:13][C:14](=[O:16])[CH3:15])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
vinylmethyl ketone
Quantity
1.4 g
Type
reactant
Smiles
C(=C)C(=O)C
Step Two
Name
Quantity
0.433 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and analysis

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.167 g
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.